propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
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Overview
Description
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that features a benzoate ester linked to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate typically involves the esterification of 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 4-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoic acid.
Reduction: Propan-2-yl 4-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrole ring can participate in π-π interactions with aromatic amino acids, affecting protein structure and function .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is unique due to its ester linkage, which imparts different physicochemical properties compared to its acid and amide analogs. This structural variation can lead to differences in solubility, reactivity, and biological activity .
Properties
CAS No. |
928708-28-5 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C17H19NO3/c1-11(2)21-17(20)14-5-7-16(8-6-14)18-12(3)9-15(10-19)13(18)4/h5-11H,1-4H3 |
InChI Key |
DGAWRZYDWRHYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC(C)C)C)C=O |
Origin of Product |
United States |
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